![molecular formula C11H17F3N2O3 B1374810 Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate CAS No. 1361114-44-4](/img/structure/B1374810.png)
Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate
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Overview
Description
Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate is a synthetic compound with a complex structure that includes azetidine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.
Formation of Piperidine Ring: The piperidine ring is often synthesized from piperidine derivatives or through cyclization of appropriate precursors.
Coupling Reaction: The azetidine and piperidine rings are coupled using a methanone linker. This step often involves the use of coupling reagents such as carbodiimides.
Trifluoroacetate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of automated synthesis equipment and stringent reaction condition controls to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where functional groups on the azetidine or piperidine rings are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 CCR6 Receptor Modulation
One of the primary applications of this compound is its role as a modulator of the CCR6 receptor. CCR6 is implicated in various diseases, including autoimmune disorders and certain cancers. Research indicates that compounds similar to Azetidin-3-yl(piperidin-1-yl)methanone can effectively modulate CCR6 activity, potentially offering new therapeutic avenues for treatment .
1.2 Antiviral Properties
Recent studies have suggested that derivatives of Azetidin-3-yl(piperidin-1-yl)methanone exhibit antiviral properties. For instance, modifications to the piperidine ring have shown promise against viral pathogens by inhibiting their replication mechanisms. This application is particularly relevant in the context of emerging viral threats .
Case Studies
3.1 Case Study: CCR6 Modulators
A study published in 2021 explored a series of azetidine derivatives, including Azetidin-3-yl(piperidin-1-yl)methanone, demonstrating their efficacy as CCR6 modulators in vitro and in vivo. The results showed significant inhibition of CCR6-mediated pathways associated with inflammatory responses, suggesting potential applications in treating conditions like multiple sclerosis and rheumatoid arthritis .
3.2 Case Study: Antiviral Activity
In another investigation focusing on antiviral activity, researchers synthesized several analogs of Azetidin-3-yl(piperidin-1-yl)methanone and tested them against influenza virus strains. The findings indicated that certain modifications enhanced antiviral efficacy by disrupting viral entry into host cells, paving the way for developing new antiviral agents .
Mechanism of Action
The mechanism of action of Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-yl(piperidin-1-yl)methanone: Lacks the trifluoroacetate group, which may affect its reactivity and biological activity.
Piperidin-1-yl(methanone) 2,2,2-trifluoroacetate: Lacks the azetidine ring, which may influence its chemical properties and applications.
Azetidin-3-yl(methanone) 2,2,2-trifluoroacetate: Lacks the piperidine ring, potentially altering its interaction with biological targets.
Uniqueness
Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate is unique due to the presence of both azetidine and piperidine rings, coupled with the trifluoroacetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
Azetidin-3-yl(piperidin-1-yl)methanone 2,2,2-trifluoroacetate (CAS Number: 1361114-44-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C9H16N2O
Molecular Weight: 172.24 g/mol
IUPAC Name: this compound
CAS Number: 1361114-44-4
The compound features an azetidine ring linked to a piperidine moiety and is modified with a trifluoroacetate group, which may enhance its pharmacological properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of piperidine derivatives. For instance, piperidine-based compounds have shown efficacy against Candida auris, a significant fungal pathogen resistant to multiple antifungal classes. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating strong antifungal activity . The mechanism involved the disruption of the fungal plasma membrane and induction of apoptosis in fungal cells.
Antitumor Activity
There is emerging evidence suggesting that azetidine derivatives can act as inhibitors of specific cancer-related proteins. For example, compounds similar to azetidin-3-yl(piperidin-1-yl)methanone have been studied for their ability to inhibit deubiquitinases like USP28, which play crucial roles in cancer cell proliferation and survival . These compounds can induce cell cycle arrest and apoptosis in cancer cell lines, showcasing their potential as anticancer agents.
The synthesis of azetidin derivatives typically involves straightforward organic reactions that combine various amines and coupling agents. The presence of the trifluoroacetate group is believed to enhance solubility and bioavailability, which are critical for therapeutic efficacy.
The proposed mechanisms by which azetidin derivatives exert their biological effects include:
- Cell Cycle Arrest: Induction of cell cycle arrest at specific phases (e.g., S-phase) in cancer cells.
- Apoptosis Induction: Triggering programmed cell death pathways in both fungal and cancer cells.
- Membrane Disruption: Compromising the integrity of microbial membranes leading to cell death.
Study on Antifungal Activity
In a study focused on novel piperidine derivatives, compounds were synthesized and tested against clinical isolates of C. auris. The results indicated that certain derivatives not only inhibited fungal growth but also caused significant morphological changes in fungal cells consistent with apoptotic death .
Study on Antitumor Activity
Another research effort investigated the effects of azetidine derivatives on gastric cancer cell lines. The study found that these compounds could effectively inhibit USP28 activity, leading to reduced proliferation rates and altered cell cycle dynamics .
Properties
IUPAC Name |
azetidin-3-yl(piperidin-1-yl)methanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c12-9(8-6-10-7-8)11-4-2-1-3-5-11;3-2(4,5)1(6)7/h8,10H,1-7H2;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYDLIPSOCGQIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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